molecular formula C21H35ClN2O B3997167 2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride

2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride

Cat. No.: B3997167
M. Wt: 367.0 g/mol
InChI Key: WBDGRCCIHSGSML-UHFFFAOYSA-N
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Description

2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride is a chemical compound with a complex structure that includes a dipropylamino group, a phenylcyclopentyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions to form an intermediate product . This intermediate is then further reacted with other reagents to introduce the dipropylamino and phenylcyclopentyl groups, followed by the formation of the final propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-1-(1-phenylcyclopentyl)ethanone hydrochloride
  • 2-(dimethylamino)-1-(1-phenylcyclopentyl)ethanol hydrochloride

Uniqueness

Compared to similar compounds, 2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride may exhibit unique properties due to the presence of the dipropylamino group and the specific arrangement of its molecular structure

Properties

IUPAC Name

2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O.ClH/c1-4-15-23(16-5-2)18(3)20(24)22-17-21(13-9-10-14-21)19-11-7-6-8-12-19;/h6-8,11-12,18H,4-5,9-10,13-17H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDGRCCIHSGSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(C)C(=O)NCC1(CCCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride
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2-(dipropylamino)-N-[(1-phenylcyclopentyl)methyl]propanamide;hydrochloride
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